Neohelmanthicin A

Leukemia Cytotoxicity EL4

Researchers requiring a high-potency cytotoxic probe for EL4 murine leukemia studies often struggle with inconsistent bioactivity from generic phenylpropanoids. Neohelmanthicin A (CAS 920758-09-4) resolves this with a precisely quantified IC50 of 0.13 μM, enabling robust mechanistic assays at low concentrations. - Provides a 77-fold potency advantage over its congener Neohelmanthicin B in EL4 cells. - Serves as a critical SAR comparator with distinct MCF7 vs. S180 selectivity (IC50: 23 μM vs. 7 μM). - Supplied with verified HPLC purity (≥95%) and characterized by NMR and mass spectrometry for experimental reproducibility.

Molecular Formula C26H34O10
Molecular Weight 506.5 g/mol
Cat. No. B12383709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeohelmanthicin A
Molecular FormulaC26H34O10
Molecular Weight506.5 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC(C)C(C)(C(=O)OC(C)C(C1=CC2=C(C(=C1)OC)OCO2)OC(=O)C(=CC)C)O
InChIInChI=1S/C26H34O10/c1-9-14(3)23(27)35-17(6)26(7,30)25(29)34-16(5)21(36-24(28)15(4)10-2)18-11-19(31-8)22-20(12-18)32-13-33-22/h9-12,16-17,21,30H,13H2,1-8H3/b14-9-,15-10-/t16-,17-,21-,26+/m0/s1
InChIKeyGWGKUNRASDCVQT-JESYTELNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neohelmanthicin A Overview


Neohelmanthicin A (CAS: 920758-09-4, C₂₆H₃₄O₁₀, MW: 506.54), also designated as compound 3A, is a phenylpropanoid ester isolated from the fruits of Thapsia garganica [1]. As a benzodioxole-containing natural product, it belongs to a class of secondary metabolites recognized for diverse biological activities [2]. This compound is available from research chemical suppliers and has been characterized for its in vitro cytotoxic properties, providing a defined molecular entity for scientific investigation and experimental selection [3].

Cytotoxicity screening in cancer cell models Supports cell-model endpoint review with a structurally defined phenylpropanoid probe.
Structure-activity relationship (SAR) investigations Benzodioxole-containing natural product enables analog comparison in mechanistic studies.

Why Neohelmanthicin A Differs from Analogs


Substituting Neohelmanthicin A with a generic phenylpropanoid or even its closest congener, Neohelmanthicin B, is scientifically unsound due to significant and quantifiable differences in cytotoxic potency. These compounds, co-isolated from the same natural source, exhibit distinct structural features (C₂₆H₃₄O₁₀ vs. C₂₉H₄₂O₁₀) that directly translate to disparate activity profiles against identical cancer cell lines [1]. Procurement based solely on chemical class overlooks the specific molecular determinants governing potency, which can vary by orders of magnitude between structurally related compounds [2]. The evidence below quantitatively defines these critical distinctions, enabling informed selection.

Neohelmanthicin B is not directly interchangeable
Reported cytotoxicity profile differs substantially; quantitative sensitivity in leukemia models can vary by >50-fold.
Cell-line-specific response may not transfer
Activity ranking between S180 sarcoma and MCF7 adenocarcinoma can reverse, limiting cross-model substitution.
Generic phenylpropanoid class substitution invalid
Molecular weight and functional group differences alter target engagement; potency is structure-dependent.

Neohelmanthicin A Evidence Guide


EL4 Leukemia Cytotoxicity Comparison

Neohelmanthicin A demonstrates substantially higher cytotoxic potency against the murine EL4 leukemia cell line compared to its close structural analog, Neohelmanthicin B. This is evidenced by an IC₅₀ value that is nearly two orders of magnitude lower, indicating far greater sensitivity of this cell line to Neohelmanthicin A .

EL4 Cytotoxicity
Data to verify
IC₅₀: 0.13 μM (Neo A) vs 10 μM (Neo B)
~77-fold difference
Supports leukemia model cytotoxicity endpoint review
EL4 murine leukemia cell line; in vitro assay
Leukemia Cytotoxicity EL4 Phenylpropanoid

Differential Cytotoxicity in S180 and MCF7 Cells

The cytotoxic profile of Neohelmanthicin A varies significantly across breast cancer cell lines compared to Neohelmanthicin B. Against the S180 sarcoma cell line, Neohelmanthicin A (IC₅₀ = 7 μM) is slightly less potent than Neohelmanthicin B (IC₅₀ = 5 μM). However, this trend reverses against the MCF7 adenocarcinoma line, where Neohelmanthicin A (IC₅₀ = 23 μM) is approximately twice as potent as Neohelmanthicin B (IC₅₀ = 12 μM) [1]. This demonstrates a cell-line-specific activity pattern.

Differential Cell Response
Head-to-head
S180: 7 μM (A) vs 5 μM (B)
MCF7: 23 μM (A) vs 12 μM (B)
Cell-line-dependent activity profile; rank reversal observed
S180 sarcoma & MCF7 adenocarcinoma models
Breast Cancer S180 MCF7 Differential Cytotoxicity

Structural Basis of Potency Differences

The basis for the divergent biological activity between Neohelmanthicin A and B is rooted in their distinct molecular structures. Neohelmanthicin A (C₂₆H₃₄O₁₀, MW: 506.54) is a smaller, more compact molecule than Neohelmanthicin B (C₂₉H₄₂O₁₀, MW: 550.64) [1]. This difference in size and the specific arrangement of their phenylpropanoid and ester moieties, as elucidated from their co-isolation from T. garganica, underpins their unique interaction profiles with cellular targets [2].

Structural Identity
Supporting evidence
MW: 506.54 vs 550.64 g/mol
C₂₆H₃₄O₁₀ vs C₂₉H₄₂O₁₀
Chemically distinct entity; enables precise SAR interrogation
Elucidated by NMR and MS from T. garganica
Structure-Activity Relationship SAR Phenylpropanoid Molecular Weight

Neohelmanthicin A Research Applications


EL4 Leukemia Model Studies

Procure Neohelmanthicin A for experiments requiring high-potency intervention in EL4 murine leukemia cell lines. Its IC₅₀ of 0.13 μM provides a sensitive and robust assay signal, enabling detailed mechanistic studies at low compound concentrations and reducing the risk of off-target effects associated with higher doses [1].

Structure-Activity Relationship (SAR) Studies

Utilize Neohelmanthicin A as a key comparator in SAR panels alongside Neohelmanthicin B and other phenylpropanoids. The quantified difference in their cytotoxic profiles (77-fold in EL4 cells; differential activity in MCF7 vs. S180) provides a clear functional readout for understanding how specific structural modifications (C₂₆H₃₄O₁₀ vs. C₂₉H₄₂O₁₀) impact biological activity [1].

Breast Cancer Target & Pathway Analysis

Employ Neohelmanthicin A in human MCF7 breast adenocarcinoma research. Given its distinct potency profile relative to its analog Neohelmanthicin B (IC₅₀ of 23 μM vs. 12 μM), it serves as a valuable tool for probing the molecular targets and signaling pathways that confer differential sensitivity in this cell line compared to other models [1].

Application
Selection Property
Validation Focus
Leukemia cytotoxicity screening
Cell-model response profile
Verify IC₅₀ in EL4 model context
Structure-activity relationship studies
Structural specificity
Compare with analog panel
Breast cancer target analysis
Cell-line-selective activity
Investigate MCF7 vs S180 pathway response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Neohelmanthicin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.